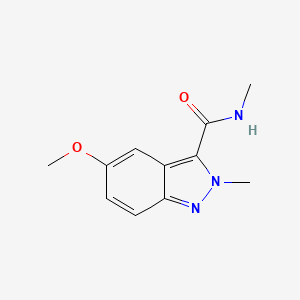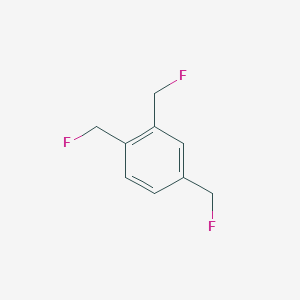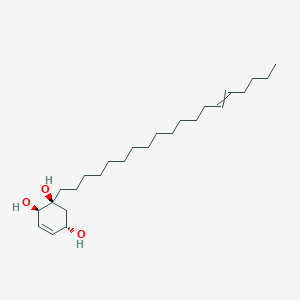
(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a long-chain alkene and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene ring, followed by the introduction of the nonadec-14-en-1-yl group through a series of coupling reactions. The hydroxyl groups are then introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts to improve reaction efficiency and yield. The process would be optimized to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The alkene group can be reduced to form a saturated alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Acidic or basic conditions, depending on the desired product.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alkanes.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound might be used in the formulation of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to specific receptors or enzymes, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be compared to other cyclohexene derivatives with long-chain alkyl groups and hydroxyl substitutions.
- Similar compounds might include this compound analogs with variations in the length of the alkyl chain or the position of the hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of both a long-chain alkene and multiple hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
917510-31-7 |
|---|---|
Formule moléculaire |
C25H46O3 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
(1R,2S,4S)-2-nonadec-14-enylcyclohex-5-ene-1,2,4-triol |
InChI |
InChI=1S/C25H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25(28)22-23(26)19-20-24(25)27/h5-6,19-20,23-24,26-28H,2-4,7-18,21-22H2,1H3/t23-,24-,25+/m1/s1 |
Clé InChI |
QCIYUROEMBDMBO-SDHSZQHLSA-N |
SMILES isomérique |
CCCCC=CCCCCCCCCCCCCC[C@@]1(C[C@@H](C=C[C@H]1O)O)O |
SMILES canonique |
CCCCC=CCCCCCCCCCCCCCC1(CC(C=CC1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)
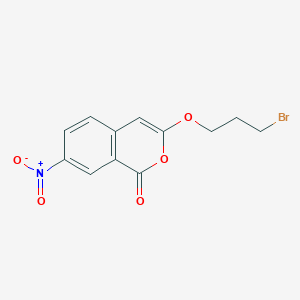
![1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B12617332.png)
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)
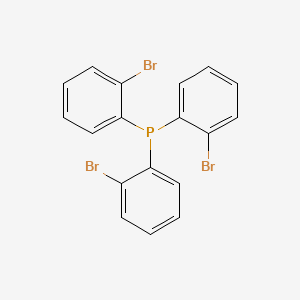
![3-[(3aR,6aS)-5'-chloro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12617351.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B12617352.png)
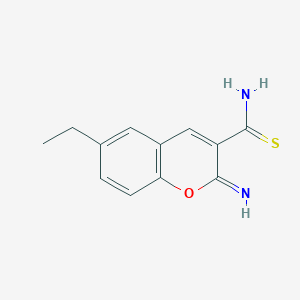
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)
![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)

